BenchChemオンラインストアへようこそ!

Loxapine

Receptor pharmacology Antipsychotic classification Schizophrenia research

Loxapine (CAS 1977-10-2) is a tricyclic dibenzoxazepine antipsychotic with a unique pharmacological profile for research. Its D2/5-HT2A binding affinity ratio of ~1.14 and PET-confirmed equipotent receptor blockade distinguish it from typical (e.g., haloperidol) and atypical (e.g., clozapine) agents. Key differentiators include metabolic conversion to the antidepressant amoxapine, and an inhaled formulation (Adasuve®) achieving peak plasma levels within 2 minutes—ideal for acute agitation protocols. Chronic administration selectively downregulates 5-HT2 receptors without altering D2 density, supporting long-term motor side-effect liability studies. Procure for receptor occupancy, behavioral pharmacology, and translational research requiring this intermediate antipsychotic profile.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 1977-10-2
Cat. No. B1675254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxapine
CAS1977-10-2
Synonyms2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz(b,f)(1,4)oxazepine
CL 71,563
CL-71,563
CL71,563
Cloxazepine
Hydrochloride, Loxapine
Loxapine
Loxapine Hydrochloride
Loxapine Monohydrochloride
Loxapine Succinate
Loxapinsuccinate
Loxipine Maleate
Loxipine Succinate
Loxitane
Maleate, Loxipine
Oxilapine
Succinate, Loxapine
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
InChIKeyXJGVXQDUIWGIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.03e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loxapine (CAS 1977-10-2): Dibenzoxazepine Antipsychotic Agent with Atypical Receptor Profile for Schizophrenia Research


Loxapine (CAS 1977-10-2) is a tricyclic dibenzoxazepine antipsychotic agent structurally related to clozapine but with a distinct pharmacological signature [1]. Originally classified as a typical (first-generation) antipsychotic, contemporary receptor profiling demonstrates that loxapine exhibits a D2/5-HT2A binding affinity ratio of approximately 1.14, placing it close to the "atypical" classification threshold [2]. The compound undergoes extensive metabolism to form active metabolites including amoxapine and 8-hydroxyamoxapine, both of which possess antidepressant activity [3]. Loxapine is available in multiple formulations including oral capsules, intramuscular injection, and an inhaled powder formulation (Adasuve®) approved for acute agitation [4].

Why Loxapine Cannot Be Considered Interchangeable with Other Antipsychotics: Key Pharmacological Distinctions


Generic substitution among antipsychotics is pharmacologically unsound due to substantial divergence in receptor binding profiles, metabolic fate, and formulation-specific pharmacokinetics. Loxapine exhibits a unique D2/5-HT2A receptor occupancy ratio distinct from both typical agents (e.g., haloperidol) and atypical comparators (e.g., clozapine, olanzapine), with PET imaging confirming loxapine is an equipotent blocker of 5-HT2 and D2 receptors—a pattern that differentiates it from clozapine and risperidone where 5-HT2 occupancy exceeds D2 occupancy [1]. Furthermore, loxapine undergoes CYP-mediated N-demethylation to amoxapine, conferring intrinsic antidepressant activity via active metabolites not present with other antipsychotics [2]. Inhaled loxapine achieves peak plasma concentration within 2 minutes of administration, a pharmacokinetic property unattainable with oral or intramuscular formulations of comparator agents [3].

Loxapine Comparative Performance Data: Binding Affinity, Formulation Onset, and Metabolite Pharmacology


Loxapine Exhibits an Atypical D2/5-HT2A Binding Ratio (1.14) Distinct from Both Typical and Atypical Antipsychotics

Loxapine demonstrates a D2/5-HT2A binding affinity ratio of 1.14 in human recombinant receptor assays, placing it at the threshold of atypical classification. This ratio distinguishes loxapine from typical antipsychotics (e.g., haloperidol with minimal 5-HT2A affinity) and from atypical agents such as clozapine and risperidone, which exhibit 5-HT2A occupancy exceeding D2 occupancy in PET studies [1]. In direct comparative binding experiments on expressed human recombinant receptors in CHO and HEK-293 cells, loxapine showed high affinity for D2 (Kb), intermediate affinity for D1, D4, D5, and 5-HT2C, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors [2].

Receptor pharmacology Antipsychotic classification Schizophrenia research

Loxapine Displays High Affinity for Dopamine D4 Receptors, Differentiating It from Amoxapine and Other Antipsychotics

Loxapine exhibits extremely strong binding affinity for dopamine D4 receptors in direct radioreceptor assays, with a rank order of potency in human membrane competition experiments as follows: 5-HT2 ≥ D4 >>> D1 > D2 [1]. In comparative studies using radioligand receptor binding methods in rat brain, loxapine showed a moderate affinity for the D1 receptor (Ki < 10^-7 mol/L) that was approximately 20-fold greater than that of its primary metabolite amoxapine [2]. In human recombinant receptor assays, loxapine demonstrated a pKi of 8.11 for D4 receptors [3].

Dopamine receptor subtypes D4 receptor pharmacology Antipsychotic mechanism

Inhaled Loxapine Achieves Therapeutic Onset at 10 Minutes Versus 20-30 Minutes for Oral Loxapine and Comparator Intramuscular Antipsychotics

Inhaled loxapine powder (Adasuve®) demonstrates a statistically significant reduction in agitation at 10 minutes after dosing, with onset of therapeutic effect observed as early as 5 minutes [1]. This contrasts with oral loxapine capsules, which require approximately 20-30 minutes for therapeutic relief onset [2]. In the PLACID Phase IIIb randomized trial comparing inhaled loxapine (deep lung absorption) against intramuscular aripiprazole in acutely agitated patients with schizophrenia or bipolar disorder, the primary endpoint evaluates whether median time to response (CGI-I score of 1 or 2) is significantly shorter for inhaled loxapine [3].

Acute agitation Formulation pharmacokinetics Inhaled antipsychotic delivery

Chronic Loxapine Administration Selectively Downregulates 5-HT2 Receptor Density Without Altering D2 Receptor Numbers in Rat Brain

Chronic administration of loxapine (5 mg/kg intraperitoneally daily for 4 or 10 weeks) in rats produces a 47% reduction in serotonin (S2) receptor density in the brain, while dopamine (D2) receptor numbers remain unchanged [1]. This pattern of selective 5-HT2 receptor downregulation without compensatory D2 receptor upregulation is pharmacologically distinct. In separate chronic experiments, loxapine (1 mg/kg orally once daily for 1-3 weeks) produced time-dependent reduction in 5-HT2 receptor density, an effect associated with antidepressant action [2].

Receptor regulation Chronic antipsychotic treatment Serotonin receptor plasticity

Loxapine Exhibits 5-HT2A Binding Affinity of Ki = 6.2-6.6 nM in Human and Bovine Frontal Cortex, with Rank Order 5-HT2 ≥ D4 >>> D1 > D2

In direct competition binding experiments using [3H]ketanserin in frontal cortex tissue, loxapine demonstrates Ki values of 6.2 nM (human) and 6.6 nM (bovine) for the 5-HT2 receptor [1]. The rank order of potency across receptors in human membrane competition experiments is 5-HT2 ≥ D4 >>> D1 > D2 [2]. Comparative data from the Guide to Pharmacology database indicate loxapine exhibits a pKi of 8.1 for human 5-HT2A receptors and 8.11 for human D4 receptors [3]. This high-affinity 5-HT2A binding, comparable to or exceeding D2 affinity, distinguishes loxapine from first-generation antipsychotics that lack significant serotonergic activity.

5-HT2A receptor Binding affinity quantification Antipsychotic receptor profiling

Loxapine Metabolite Amoxapine Confers Antidepressant Activity, with Loxapine Demonstrating Superior Antipsychotic Binding Profile

Loxapine undergoes extensive metabolism via CYP3A4 to form desmethylloxapine (amoxapine), a compound with established antidepressant activity, and 8-hydroxyamoxapine [1]. In direct comparative binding studies using rat cortical membranes, loxapine demonstrated greater inhibition of [3H]spiperone binding (D2 antagonist activity) than amoxapine, consistent with its antipsychotic profile, while amoxapine showed greater inhibition of [3H]imipramine binding and platelet serotonin uptake, consistent with antidepressant activity [2]. Clinical measurements in patients treated with loxapine alone demonstrate that many attain substantial serum levels of total amoxapine (amoxapine plus 8-hydroxyamoxapine) in concentrations considered therapeutic for nonpsychotic endogenous depression [3].

Active metabolites Dual-action pharmacology Psychotic depression

Loxapine Procurement-Driven Research Applications: Where Quantitative Differentiation Informs Study Design


Preclinical Models Requiring Balanced D2/5-HT2A Antagonism Without Serotonergic Bias

Loxapine is the appropriate selection for receptor occupancy studies and behavioral pharmacology models requiring a D2/5-HT2A ratio near 1.0 (equipotent blockade), as demonstrated by its 1.14 D2/5-HT2A binding ratio and PET-confirmed equipotent receptor occupancy [1]. This profile distinguishes loxapine from both typical antipsychotics (minimal 5-HT2A activity) and atypical agents such as clozapine and risperidone (5-HT2A occupancy exceeding D2). Procurement for studies investigating the therapeutic window between antipsychotic efficacy and extrapyramidal symptom liability should prioritize loxapine based on this quantitatively defined intermediate receptor profile [2].

Acute Agitation Intervention Studies Requiring Sub-15-Minute Therapeutic Onset

Inhaled loxapine powder formulation (Adasuve®) should be procured for clinical or translational research protocols targeting acute agitation in schizophrenia or bipolar disorder where onset of therapeutic effect within 10 minutes is required. The PLACID Phase IIIb trial directly compares inhaled loxapine versus intramuscular aripiprazole, establishing a comparative efficacy framework for this delivery route [1]. Safety studies in asthma and COPD populations provide quantitative bronchospasm risk data (53.8% in asthma subjects, 19.2% in COPD subjects following inhaled loxapine versus 11.5% and 11.1% respectively for placebo), essential for protocol inclusion/exclusion criteria design [2].

Psychotic Depression and Dual-Action Pharmacology Investigations

Loxapine is uniquely suited for research investigating combined antipsychotic-antidepressant mechanisms due to its metabolic conversion to amoxapine (desmethylloxapine) and 8-hydroxyamoxapine, both established antidepressants [1]. Quantitative binding data demonstrate that loxapine metabolites exhibit differential pharmacological profiles: amoxapine shows greater [3H]imipramine binding and serotonin uptake inhibition than loxapine, while loxapine shows greater [3H]spiperone (D2) binding than amoxapine [2]. Studies in treatment-resistant psychotic depression should prioritize loxapine procurement, as clinical data confirm that patients attain therapeutic serum concentrations of total amoxapine during loxapine monotherapy [3].

Chronic Antipsychotic Studies Examining Receptor Plasticity and Tardive Dyskinesia Risk

Loxapine should be selected for long-term rodent studies examining receptor regulation mechanisms, as chronic administration (4-10 weeks) produces selective 47% downregulation of 5-HT2 receptors without altering D2 receptor density [1]. This receptor regulation pattern contrasts with typical antipsychotics that induce D2 receptor upregulation and supersensitivity, a mechanism implicated in tardive dyskinesia pathophysiology. The D2/5-HT2A binding ratio of 1.14 and the absence of D2 upregulation with chronic treatment support loxapine procurement for studies investigating the relationship between receptor occupancy profiles and long-term motor side effect liability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loxapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.